Ketopantoate Exhibits 365-Fold Higher Catalytic Efficiency (V/K) Over the Closest Structural Analog α-Ketoisovalerate at E. coli KPR
In a direct head-to-head substrate specificity analysis using purified E. coli ketopantoate reductase (KPR) under steady-state kinetic conditions, the V/K catalytic efficiency for the target substrate ketopantoate was 365-fold higher than that for α-ketoisovalerate (an intermediate in branched-chain amino acid biosynthesis that competes for the same enzymatic pathway) [1]. This near-three-order-of-magnitude advantage in catalytic discrimination confirms that simple substitution of a structurally related α-keto acid would yield profoundly attenuated turnover rates in pantothenate-pathway enzymatic assays.
| Evidence Dimension | Catalytic efficiency (V/K) for ketopantoate reductase (EC 1.1.1.169) substrates |
|---|---|
| Target Compound Data | V/K(ketopantoate) set as baseline (1.0); V(ketopantoate) also 5-fold higher than V(α-ketoisovalerate) |
| Comparator Or Baseline | V/K(α-ketoisovalerate) = 365-fold lower; V/K(α-keto-β-methyl-n-valerate) = 648-fold lower |
| Quantified Difference | Ketopantoate V/K is 365× higher than α-ketoisovalerate and 648× higher than α-keto-β-methyl-n-valerate |
| Conditions | Purified recombinant E. coli KPR; NADPH-dependent reduction assay; steady-state kinetics at pH and temperature optimized for enzyme activity |
Why This Matters
For researchers procuring a substrate to probe KPR activity or reconstitute the pantothenate pathway in vitro, substitution with α-ketoisovalerate would reduce catalytic efficiency by approximately three orders of magnitude, effectively invalidating kinetic measurements.
- [1] Zheng, R.; Blanchard, J.S. Substrate Specificity and Kinetic Isotope Effect Analysis of the Escherichia coli Ketopantoate Reductase. Biochemistry 2003, 42, 11289–11296. View Source
